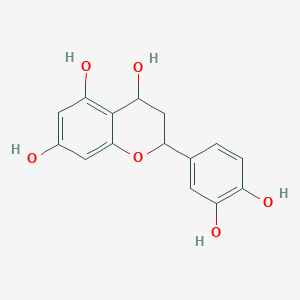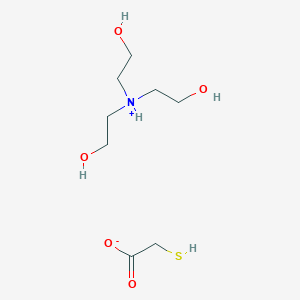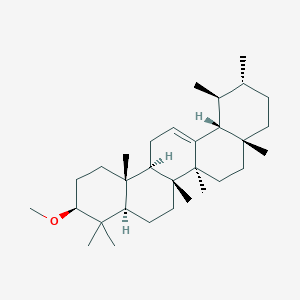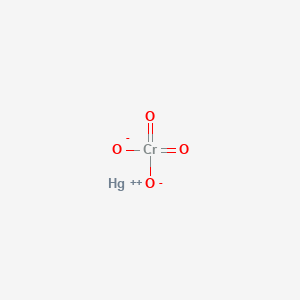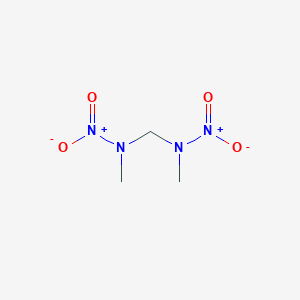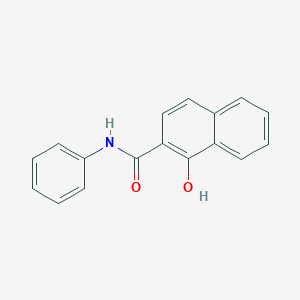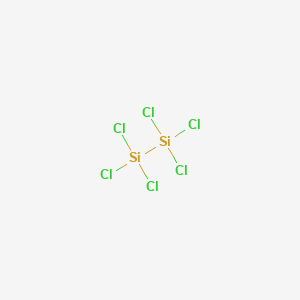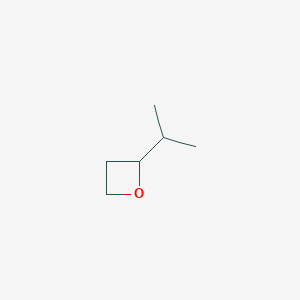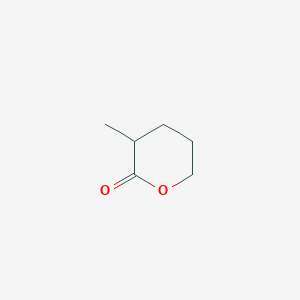
3-Methyloxan-2-one
説明
3-Methyloxan-2-one, also known as 3-methyl-1,4-dioxan-2-one (3-MeDX), is a chemical compound that has garnered interest due to its potential applications in the synthesis of biodegradable polymers and other chemical substances. The bulk ring-opening polymerization of 3-MeDX, aimed at biomedical applications, involves various initiators under different experimental conditions (Lochee, Jhurry, Bhaw‐Luximon, & Kalangos, 2010).
Synthesis Analysis
The synthesis of 3-MeDX involves bulk ring-opening polymerization, which has been investigated under various conditions to yield poly(ester-ether). The rate of polymerization for 3-MeDX has been found to be lower than that of its analog, 1,4-dioxan-2-one. The synthesis aims to achieve relatively high molar masses and entails determining thermodynamic parameters like enthalpy, entropy of polymerization, and ceiling temperature (Lochee et al., 2010).
Molecular Structure Analysis
The molecular structure of polymers derived from 3-MeDX has been extensively characterized using techniques such as NMR spectroscopy, matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), size exclusion chromatography, and differential scanning calorimetry (DSC). These studies reveal that Poly(D,L-3-MeDX) is an amorphous material with a glass transition temperature of about −20°C (Lochee et al., 2010).
Chemical Reactions and Properties
3-MeDX undergoes ring-opening polymerization, which is a significant reaction because it leads to the formation of biodegradable poly(ester-ether). This process has been thoroughly studied to understand the kinetics and mechanisms involved. The chemical reactions associated with 3-MeDX also include its interactions during the polymerization process, which are influenced by the type of initiator and the polymerization conditions (Lochee et al., 2010).
Physical Properties Analysis
The physical properties of 3-MeDX and its polymers have been analyzed, with a focus on understanding its behavior under different conditions. The low ceiling temperature of Poly(D,L-3-MeDX) compared to poly(1,4-dioxan-2-one) indicates different stability and degradation properties, which are crucial for its application in biodegradable materials. The glass transition temperature provides insights into its thermal properties and application potential in various temperatures (Lochee et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-MeDX are mainly defined by its reactivity in polymerization reactions and its interactions with different chemical reagents. Its reactivity and the resulting polymer's properties, such as biodegradability, can be tuned by the synthesis conditions and the type of initiators used in the polymerization process. These properties are essential for the development of materials with specific characteristics for targeted applications (Lochee et al., 2010).
科学的研究の応用
Biodegradable Poly(ester-ether)s : 3-Methyloxan-2-one, also known as 3-MeDX, was used in the synthesis and detailed characterization of racemic 3-methyl-1,4-dioxan-2-one. This compound was bulk ring-opening polymerized to yield a poly(ester-ether) intended for biomedical applications. The polymerization kinetics were investigated, revealing a slower rate compared to 1,4-dioxan-2-one. The polymer synthesized, Poly(D,L-3-MeDX), is an amorphous material with a glass transition temperature of about −20 °C, which might be significant for applications in biomedicine due to its lower ceiling temperature compared to poly(1,4-dioxan-2-one) (Lochee et al., 2010).
Homopolymerization to Poly(trimethylene carbonate) : 1,3-Dioxan-2-one, a related compound, was synthesized and polymerized via ring-opening polymerization to poly(trimethylene carbonate) using cationic and anionic initiators. This study provides insights into the polymerization conditions and the properties of the resulting high molecular weight polymer, which could infer the behavior or applications of 3-Methyloxan-2-one based polymers as well (Albertson & Sjöling, 1992).
Perfectly Alternating Copolymer for Polylactide : The ring-opening polymerization of 3-Methyloxan-2-one mediated by a catalytic system led to a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units. The polymer, known as PMDO, was characterized for its properties like glass transition temperature (≈−24 °C) and found to vary little over the molecular weight range studied. This suggests applications in creating mixtures with polylactide for various purposes due to its plasticizing properties (Bechtold et al., 2001).
Catalyzed Reactions in Organic Chemistry : 3-Methyloxan-2-one was involved in the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas. This reaction led to the isolation of various products with high regioselectivity and in excellent yield, indicating its potential utility in fine chemical synthesis or pharmaceutical applications (Zhang et al., 2009).
Electrospun Novel Poly(ester-ether) Copolymers : A study investigated electrospun scaffolds from copolymers containing varying amounts of 1,4-Dioxan-2-one and D,L-3-Methyl-1,4-dioxan-2-one for tissue engineering applications. These copolymers' mechanical and thermal properties were characterized, indicating their potential use in biomedical engineering applications due to their functional mechanical and thermal properties (Wolfe et al., 2011).
特性
IUPAC Name |
3-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-8-6(5)7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHEHYVDRYEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50909872 | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyltetrahydro-2h-pyran-2-one | |
CAS RN |
10603-03-9 | |
| Record name | α-Methyl-δ-valerolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010603039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyloxan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50909872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



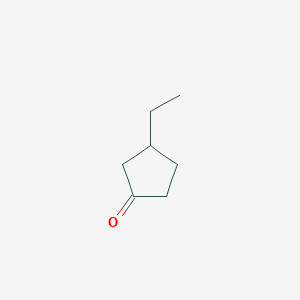
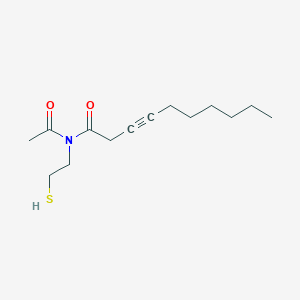
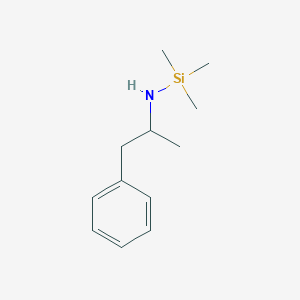
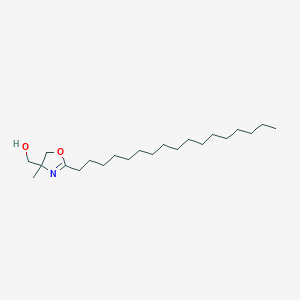
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

